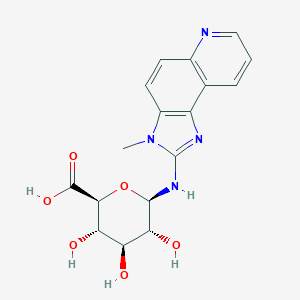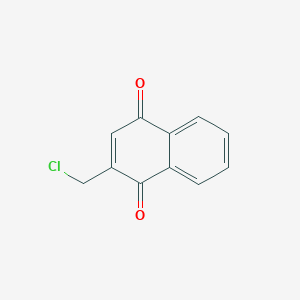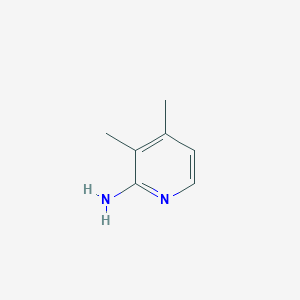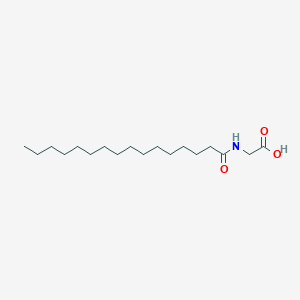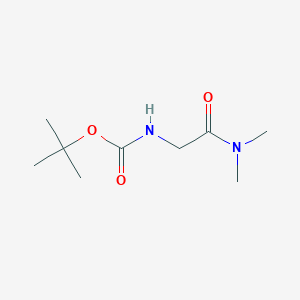![molecular formula C26H38O3 B051353 (1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol CAS No. 125282-12-4](/img/structure/B51353.png)
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strongylophorine 5 is a meroditerpenoid compound isolated from marine sponges, particularly those belonging to the genus Strongylophora. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Strongylophorine 5 involves several steps, starting from readily available precursors. One common approach is the oxidative heterofunctionalization of quinones. This method employs transition-metal catalysts such as cobalt(II) acetate and manganese(III) acetate, with molecular oxygen serving as the terminal oxidant . The reaction conditions typically involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
While there is limited information on the large-scale industrial production of Strongylophorine 5, the synthetic routes developed in academic research can potentially be scaled up. The use of catalytic oxidative methods and readily available starting materials makes the synthesis of Strongylophorine 5 feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Strongylophorine 5 undergoes various chemical reactions, including:
Oxidation: The quinone moiety in Strongylophorine 5 can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to convert quinones to hydroquinones.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under mild conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Industry: The unique chemical structure of Strongylophorine 5 makes it useful in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Strongylophorine 5 involves its interaction with cellular targets, leading to various biological effects. One notable mechanism is its ability to inhibit cancer cell invasion by affecting the cytoskeleton and cell motility . Strongylophorine 5 induces changes in actin stress fibers and focal adhesions, leading to decreased cell motility and invasion . This effect is mediated through the activation of the small GTPase Rho, which plays a crucial role in cytoskeletal dynamics .
Comparación Con Compuestos Similares
Strongylophorine 5 belongs to a family of meroditerpenoids, which includes other compounds like Strongylophorine 2, Strongylophorine 3, and Strongylophorine 4 . Compared to these compounds, Strongylophorine 5 exhibits unique biological activities, particularly its potent anticancer properties
Conclusion
Strongylophorine 5 is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research, with promising prospects for future developments.
Propiedades
Número CAS |
125282-12-4 |
|---|---|
Fórmula molecular |
C26H38O3 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol |
InChI |
InChI=1S/C26H38O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,20-22,27-28H,5,8-13,15-16H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1 |
Clave InChI |
JLVBEXQDLDDXFM-PZLSHCGPSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
SMILES isomérico |
C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


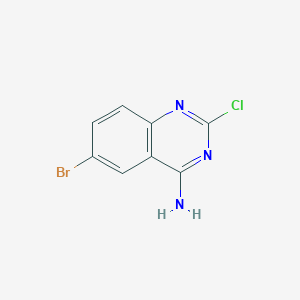

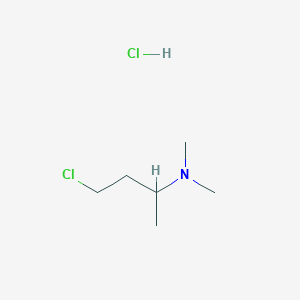
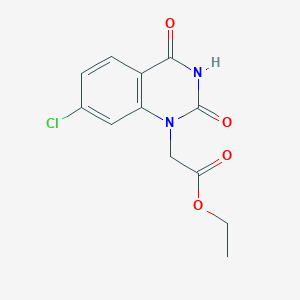
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
